molecular formula C21H19N3O3S B11202513 N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11202513
M. Wt: 393.5 g/mol
InChI Key: KAHIPMRGQZUHNL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

    Acylation: The final step might involve acylation of the imidazo[2,1-b]thiazole derivative with 2-methoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions might target the imidazo[2,1-b]thiazole core or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide derivatives: Compounds with similar acetamide groups but different aromatic substituents.

Uniqueness

N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H19N3O3S/c1-26-16-9-7-14(8-10-16)18-12-24-15(13-28-21(24)23-18)11-20(25)22-17-5-3-4-6-19(17)27-2/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

KAHIPMRGQZUHNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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